(5S)-D-Lyxo-5-Hexulo-5,2-furanosidonic Acid, a-D-Glucopyranosyl; 6'-Carboxysucrose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-D-Lyxo-5-Hexulo-5,2-furanosidonic Acid, a-D-Glucopyranosyl; 6’-Carboxysucrose is a complex carbohydrate derivative This compound is characterized by its unique structure, which includes a furanosidonic acid moiety and a glucopyranosyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-D-Lyxo-5-Hexulo-5,2-furanosidonic Acid, a-D-Glucopyranosyl; 6’-Carboxysucrose typically involves multiple steps. The process begins with the preparation of the furanosidonic acid moiety, followed by the introduction of the glucopyranosyl group. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require precise temperature control and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility. The final product is typically purified using methods like crystallization, chromatography, or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
(5S)-D-Lyxo-5-Hexulo-5,2-furanosidonic Acid, a-D-Glucopyranosyl; 6’-Carboxysucrose can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various organic solvents. The reaction conditions often require specific temperatures, pressures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(5S)-D-Lyxo-5-Hexulo-5,2-furanosidonic Acid, a-D-Glucopyranosyl; 6’-Carboxysucrose has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or interaction with cellular receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Wirkmechanismus
The mechanism of action of (5S)-D-Lyxo-5-Hexulo-5,2-furanosidonic Acid, a-D-Glucopyranosyl; 6’-Carboxysucrose involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other cellular components. The compound may exert its effects by binding to these targets, altering their activity, or modulating signaling pathways. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (5S)-D-Lyxo-5-Hexulo-5,2-furanosidonic Acid, a-D-Glucopyranosyl; 6’-Carboxysucrose include other carbohydrate derivatives with similar structural features, such as:
Sucrose derivatives: Compounds with modifications to the sucrose molecule, such as the addition of functional groups or changes to the glycosidic linkage.
Furanosidonic acids: Compounds containing the furanosidonic acid moiety, which may have similar chemical and biological properties.
Uniqueness
The uniqueness of (5S)-D-Lyxo-5-Hexulo-5,2-furanosidonic Acid, a-D-Glucopyranosyl; 6’-Carboxysucrose lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H20O12 |
---|---|
Molekulargewicht |
356.28 g/mol |
IUPAC-Name |
(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-3-4(15)5(16)6(17)11(22-3)24-12(2-14)9(19)7(18)8(23-12)10(20)21/h3-9,11,13-19H,1-2H2,(H,20,21)/t3-,4-,5+,6-,7-,8+,9+,11-,12+/m1/s1 |
InChI-Schlüssel |
JDBIYXNHYZTBKM-LECBWDLUSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)C(=O)O)O)O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.